5-Isopropylpyrrolidin-3-one hcl

Description

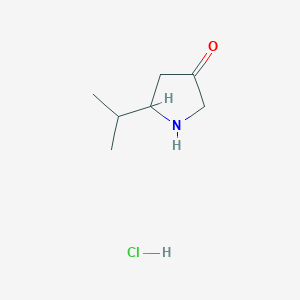

5-Isopropylpyrrolidin-3-one hydrochloride (CAS: 1889939-98-3) is a pyrrolidinone derivative with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . Its structure features a five-membered pyrrolidinone ring (a lactam) substituted with an isopropyl group at position 5 and a hydrochloride salt at the nitrogen atom (SMILES: O=C1CNC(C1)C(C)C.[H]Cl). The compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, leveraging its lactam scaffold for hydrogen bonding and solubility enhancement via the HCl salt form .

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

5-propan-2-ylpyrrolidin-3-one;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c1-5(2)7-3-6(9)4-8-7;/h5,7-8H,3-4H2,1-2H3;1H |

InChI Key |

GDOXIGMFCCXEBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(=O)CN1.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Isopropylpyrrolidin-3-one hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of isopropylamine with succinic anhydride to form the corresponding amide, which is then cyclized to produce the pyrrolidinone ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-Isopropylpyrrolidin-3-one hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

5-Isopropylpyrrolidin-3-one hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 5-Isopropylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

(S)-3-Methyl-5-(1-Methylpyrrolidin-2-yl)-Isoxazole•HCl

Key Differences :

- Core Structure: Unlike the pyrrolidinone lactam in 5-Isopropylpyrrolidin-3-one HCl, this compound contains an isoxazole heterocycle (a five-membered ring with one oxygen and one nitrogen atom) fused to a methyl-substituted pyrrolidine .

- Applications: Isoxazole derivatives are often explored for antimicrobial or neurological activity, diverging from pyrrolidinones’ typical use in peptidomimetics or enzyme inhibitors .

1-Isopropyl-5-Oxopyrrolidine-3-Carbonyl Chloride

Key Differences :

- Functional Groups : This compound (CAS: 1181455-29-7) replaces the HCl salt with a carbonyl chloride group at position 3, making it highly reactive toward nucleophiles (e.g., amines, alcohols) .

- Reactivity : The carbonyl chloride enables facile acylation reactions, contrasting with the hydrochloride salt’s role in stabilizing amines or improving crystallinity.

- Applications : Likely used as a building block for synthesizing amides or esters, rather than as a direct bioactive agent .

Structural and Functional Comparison Table

Research Implications

- Pharmacological Potential: The HCl salt in 5-Isopropylpyrrolidin-3-one HCl improves bioavailability compared to neutral analogs, a critical factor in drug development .

- Synthetic Utility : The carbonyl chloride analog’s reactivity underscores its role in constructing complex molecules, whereas the isoxazole derivative’s heterocycle may confer target selectivity .

- Structural Tunability: Substituting the pyrrolidinone’s isopropyl group or modifying the salt form (e.g., switching to citrate) could further optimize physicochemical properties.

Biological Activity

5-Isopropylpyrrolidin-3-one hydrochloride (also known as 5-IPP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with 5-IPP.

Chemical Structure and Properties

5-Isopropylpyrrolidin-3-one HCl is characterized by its unique pyrrolidine ring structure. Its molecular formula is , with a molecular weight of approximately 174.67 g/mol. The compound's structure contributes to its pharmacological profile, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅ClN₂O |

| Molecular Weight | 174.67 g/mol |

| IUPAC Name | 5-Isopropylpyrrolidin-3-one hydrochloride |

| CAS Number | 86566-75-0 |

The biological activity of 5-IPP primarily stems from its ability to interact with various neurotransmitter systems. Research indicates that it may modulate the activity of dopamine and serotonin receptors, which are critical in regulating mood, cognition, and behavior. Additionally, it has been suggested that 5-IPP could influence the reuptake mechanisms of these neurotransmitters, potentially leading to enhanced mood and cognitive functions.

Biological Activities

-

Neuropharmacological Effects :

- Mood Enhancement : Studies have shown that compounds similar to 5-IPP exhibit antidepressant-like effects in animal models, suggesting a potential for treating mood disorders.

- Cognitive Improvement : Preliminary research indicates that 5-IPP may enhance cognitive functions such as memory and learning.

-

Analgesic Properties :

- Some investigations suggest that 5-IPP may possess analgesic properties, providing relief from pain through central nervous system pathways.

-

Anticonvulsant Activity :

- There is emerging evidence that compounds in the same class as 5-IPP could exhibit anticonvulsant effects, making them candidates for further exploration in epilepsy treatment.

Case Studies

Several studies have focused on the pharmacological effects of 5-IPP:

- Study on Cognitive Enhancement : A recent study involving rodent models demonstrated that administration of 5-IPP led to significant improvements in memory retention during maze tests, indicating its potential as a cognitive enhancer.

- Pain Relief Trials : In a controlled trial assessing the analgesic effects of various compounds, 5-IPP showed promise in reducing pain responses compared to placebo groups, suggesting a mechanism involving opioid receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.